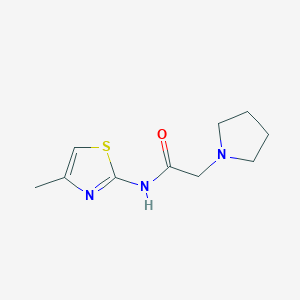

![molecular formula C19H17N3OS B4632030 N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)

N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide

説明

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to "N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide," often involves complex organic reactions. These syntheses may include steps such as acylation, amide formation, and aromatic substitution reactions. For instance, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation demonstrates a methodology that could be adapted for synthesizing similar compounds (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group (-CONH2) attached to aromatic rings, such as naphthalene or phenyl rings. The structure of these compounds can be elucidated using spectroscopic methods like NMR, IR, and MS. For example, the synthesis and structure elucidation of N-[4-(2-naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids involved reactions with halogen derivatives and subsequent hydrolysis, demonstrating the complexity and diversity of acetamide derivatives' molecular structures (S. L. Gurina et al., 1968).

科学的研究の応用

Fluorescent Probes for Environmental Analysis

The development of fluorescent probes for detecting carbonyl compounds in environmental samples demonstrates a direct application of related chemical structures. Houdier et al. (2000) reported on the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (a compound with structural similarities) as a molecular probe for trace measurement of aldehydes and ketones in water samples, including snow, ice, and cloud-water samples. This work contributes to environmental monitoring and pollution assessment by providing a method for the sensitive detection of potentially harmful compounds in various water sources (Houdier, Perrier, Defrancq, & Legrand, 2000).

Antitumor Activity Evaluation

The synthesis and evaluation of compounds bearing the N-phenylacetamide moiety, including structures related to the compound of interest, for antitumor activities have been reported. Yurttaş, Tay, & Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing significant anticancer activity against various cancer cell lines. This research underscores the potential of such compounds in the development of new anticancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking and Synthesis for Anticancer Drugs

Further emphasizing the relevance in medicinal chemistry, Sharma et al. (2018) conducted a study on the synthesis, structure, and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. The study provided insights into the drug's mechanism of action and its potential efficacy against cancer, showcasing the compound's relevance in drug design and discovery (Sharma et al., 2018).

Hepatonephrotoxicity Prevention

Research on acetaminophen (APAP), a compound structurally related to N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide, has explored its effects and mechanisms in inducing hepatotoxicity and nephrotoxicity. Eldin et al. (2022) investigated the preventive effects of natural compounds on APAP-induced hepatonephrotoxicity, highlighting the importance of understanding the toxicological aspects of related compounds to develop safer drugs (Eldin, Fahim, Ahmed, Abdelgawad, Abourehab, & Ahmed, 2022).

特性

IUPAC Name |

N-[4-(naphthalen-1-ylcarbamothioylamino)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-13(23)20-15-9-11-16(12-10-15)21-19(24)22-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,20,23)(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUYVPIOZNJEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetate](/img/structure/B4631953.png)

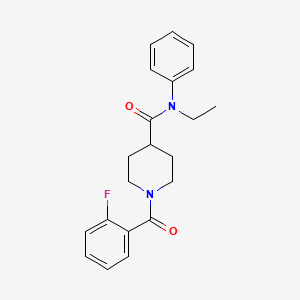

![ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4631962.png)

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)

![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)

![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

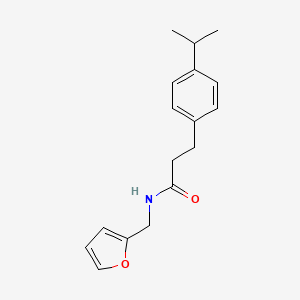

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)

![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)

![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)